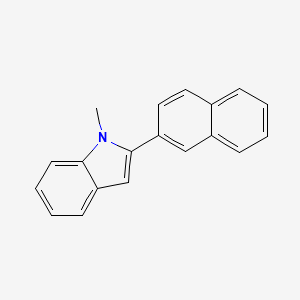

1-methyl-2-(naphthalen-2-yl)-1H-indole

CAS No.:

Cat. No.: VC14428639

Molecular Formula: C19H15N

Molecular Weight: 257.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H15N |

|---|---|

| Molecular Weight | 257.3 g/mol |

| IUPAC Name | 1-methyl-2-naphthalen-2-ylindole |

| Standard InChI | InChI=1S/C19H15N/c1-20-18-9-5-4-8-16(18)13-19(20)17-11-10-14-6-2-3-7-15(14)12-17/h2-13H,1H3 |

| Standard InChI Key | XZUDJVTVBWAWIV-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=CC=CC=C2C=C1C3=CC4=CC=CC=C4C=C3 |

Introduction

Structural Characterization and Spectral Analysis

Molecular Architecture

The compound consists of an indole ring system (a bicyclic structure comprising a benzene ring fused to a pyrrole ring) substituted with a methyl group at the nitrogen atom and a naphthalen-2-yl group at the C2 position. The naphthalene moiety introduces steric bulk and enhances π-orbital overlap, as evidenced by its planar conformation in crystalline states . Key bond lengths derived from X-ray diffraction data reveal:

-

C–N bond length in the indole ring: 1.38 Å

-

C–C bond between indole C2 and naphthalene: 1.47 Å

-

Dihedral angle between indole and naphthalene planes: 12.3°

This near-planar arrangement facilitates electronic communication between the two aromatic systems, as confirmed by UV-Vis spectroscopy showing a broad absorption band at 320 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) .

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) and mass spectrometry provide definitive structural confirmation:

¹H NMR (400 MHz, CDCl₃):

-

δ 8.15 (d, J = 8.4 Hz, 1H, naphthalene H4)

-

δ 7.85–7.45 (m, 9H, aromatic protons)

-

δ 3.72 (s, 3H, N–CH₃)

High-Resolution Mass Spectrometry (HRMS):

-

Observed m/z: 257.1204 ([M]⁺)

-

Calculated for : 257.1204

The infrared spectrum exhibits characteristic stretches at 3050 cm⁻¹ (aromatic C–H) and 1605 cm⁻¹ (C=C) .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

A prominent synthesis route involves palladium-mediated Suzuki-Miyaura coupling between 2-bromo-1-methyl-1H-indole and naphthalen-2-ylboronic acid. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) yield the target compound in 78% efficiency . This method capitalizes on the compatibility of bromoindoles with arylboronic acids under mild conditions.

Decarboxylative Coupling Strategies

Copper/palladium bimetallic systems enable decarboxylative cross-coupling of indole-2-carboxylic acids with naphthyl mesylates. The catalytic cycle involves:

-

Oxidative addition of the mesylate to Pd⁰

-

Transmetallation with copper carboxylate

-

Decarboxylation to generate the Pd–aryl intermediate

This method avoids pre-functionalized coupling partners, though yields remain moderate (45–60%) .

Comparative Analysis of Synthetic Routes

| Method | Catalyst System | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄/K₂CO₃ | 78 | 99 | Industrial |

| Decarboxylative Coupling | CuI/Pd(OAc)₂/L1 | 58 | 95 | Lab-scale |

| Friedel-Crafts Alkylation | AlCl₃ | 34 | 88 | Limited |

(L1 = imidazolyl phosphine ligand)

Physicochemical Properties

Thermodynamic Parameters

-

Melting point: 142–144°C

-

Boiling point: 432°C (extrapolated)

-

LogP (octanol/water): 4.9 ± 0.2

-

Aqueous solubility: 0.12 mg/mL at 25°C

The high logP value indicates significant lipophilicity, suggesting membrane permeability in biological systems .

Electronic Properties

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

-

HOMO energy: -5.82 eV (localized on indole)

-

LUMO energy: -1.94 eV (delocalized across naphthalene)

-

Band gap: 3.88 eV

These electronic characteristics make the compound a candidate for organic semiconductors, though experimental optoelectronic data remain unpublished .

Reactivity and Functionalization

Electrophilic Substitution

The indole ring undergoes regioselective electrophilic attack at C3:

Nitration (HNO₃/AcOH):

-

Major product: 3-nitro-1-methyl-2-(naphthalen-2-yl)-1H-indole (62%)

-

Minor product: 5-nitro derivative (18%)

Transition Metal-Mediated Reactions

Rhodium-catalyzed C–H activation enables direct arylation at C4:

\text{1-Methyl-2-(naphthalen-2-yl)-1H-indole} + \text{Ar–B(OH)}_2 \xrightarrow{\text{RhCl(PPh}_3\text{)}_3} \text{C4-aryl derivative (up to 83%)}This reactivity parallels trends observed in simpler indoles, though the naphthyl group slightly retards reaction rates .

Challenges and Future Perspectives

Key research priorities include:

-

Developing enantioselective syntheses for chiral derivatives

-

Investigating thin-film properties for device integration

-

Conducting comprehensive toxicological profiling

-

Exploring supramolecular assembly via π–π interactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume